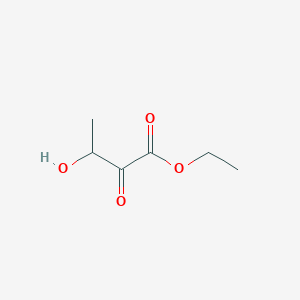
Ethyl 3-hydroxy-2-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-2-oxobutanoate, also known as ethyl acetoacetate, is an organic compound with the molecular formula C6H10O4. It is a colorless liquid with a fruity odor and is commonly used as a building block in organic synthesis. This compound is notable for its keto-enol tautomerism, where it exists in equilibrium between its keto form and enol form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2-oxobutanoate can be synthesized through the Claisen condensation reaction. This involves the reaction of ethyl acetate with sodium ethoxide, followed by acidification to yield the desired product . The reaction conditions typically require a non-protic solvent and a strong base such as sodium ethoxide to facilitate the formation of the enolate ion.
Industrial Production Methods
In industrial settings, this compound is produced by the esterification of acetoacetic acid with ethanol. This process involves the use of sulfuric acid as a catalyst and is carried out under reflux conditions to ensure complete conversion .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid.
Reduction: It can be reduced to form ethyl 3-hydroxybutanoate.
Substitution: It can undergo alkylation reactions at the alpha position through the formation of enolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Alkyl halides are used in the presence of a strong base like sodium ethoxide to facilitate the substitution reaction.
Major Products Formed
Oxidation: Acetoacetic acid.
Reduction: Ethyl 3-hydroxybutanoate.
Substitution: Various alpha-substituted derivatives depending on the alkyl halide used.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-2-oxobutanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3-hydroxy-2-oxobutanoate involves its conversion to the enolate ion under basic conditions. This enolate ion can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-2-oxobutanoate is similar to other beta-keto esters such as:
Ethyl acetoacetate:
Diethyl malonate: Another beta-keto ester used in the synthesis of carboxylic acids.
Methyl acetoacetate: Similar in structure and reactivity, but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C6H10O4 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-2-oxobutanoate |
InChI |
InChI=1S/C6H10O4/c1-3-10-6(9)5(8)4(2)7/h4,7H,3H2,1-2H3 |
Clé InChI |
XEYRUKQDCANHNL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


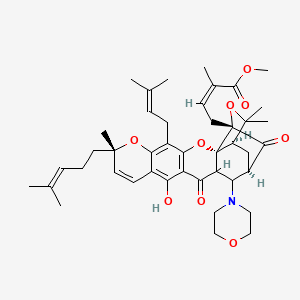
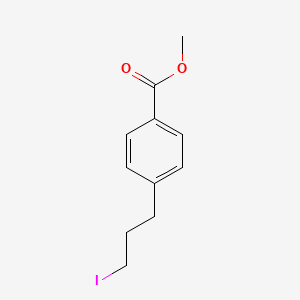
![6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)
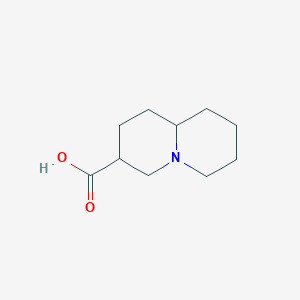
![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)
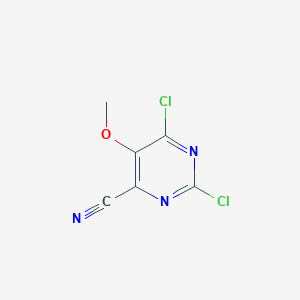
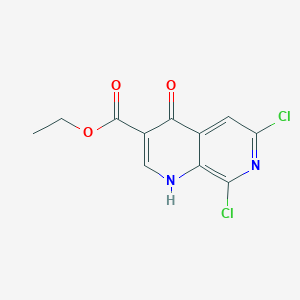
![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)

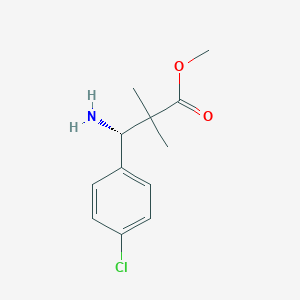

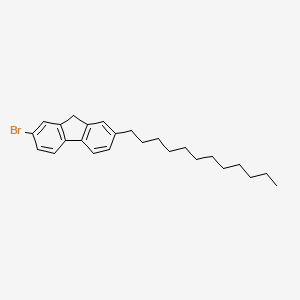
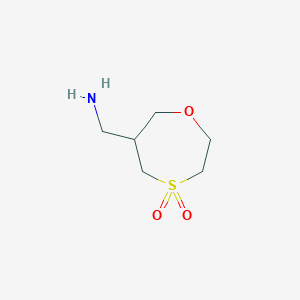
![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)
